2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide 2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18907701
InChI: InChI=1S/C24H27N3O6S2/c1-4-5-6-16-7-9-20(10-8-16)35(30,31)21-14-25-24(27-23(21)29)34-15-22(28)26-17-11-18(32-2)13-19(12-17)33-3/h7-14H,4-6,15H2,1-3H3,(H,26,28)(H,25,27,29)
SMILES:
Molecular Formula: C24H27N3O6S2
Molecular Weight: 517.6 g/mol

2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide

CAS No.:

Cat. No.: VC18907701

Molecular Formula: C24H27N3O6S2

Molecular Weight: 517.6 g/mol

* For research use only. Not for human or veterinary use.

2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide -

Specification

Molecular Formula C24H27N3O6S2
Molecular Weight 517.6 g/mol
IUPAC Name 2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide
Standard InChI InChI=1S/C24H27N3O6S2/c1-4-5-6-16-7-9-20(10-8-16)35(30,31)21-14-25-24(27-23(21)29)34-15-22(28)26-17-11-18(32-2)13-19(12-17)33-3/h7-14H,4-6,15H2,1-3H3,(H,26,28)(H,25,27,29)
Standard InChI Key RXAMCAVZIGWSCK-UHFFFAOYSA-N
Canonical SMILES CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=CC(=C3)OC)OC

Introduction

Synthesis Pathways

While specific synthesis details for this compound were not found in the provided results, similar compounds are typically synthesized through multi-step organic reactions involving:

  • Pyrimidine Formation: Cyclocondensation of urea or thiourea with β-dicarbonyl compounds under acidic or basic conditions.

  • Sulfonamide Introduction: Reaction of the pyrimidine derivative with sulfonyl chlorides to attach the 4-butylphenylsulfonyl group.

  • Thioether Formation: Alkylation of a thiol group with an appropriate halogenated acetamide derivative.

  • Final Coupling: Attachment of the dimethoxyphenylacetamide moiety via amide bond formation.

Medicinal Chemistry

Compounds with similar structures have been explored for their:

  • Anticancer Activity: Sulfonamide derivatives often exhibit cytotoxic effects by inhibiting enzymes like carbonic anhydrase or inducing apoptosis in cancer cells.

  • Anti-inflammatory Properties: Sulfonamides and pyrimidine derivatives are known to modulate inflammatory pathways by targeting enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX).

  • Antimicrobial Activity: Thioether-containing molecules can disrupt microbial cell walls or inhibit critical metabolic enzymes.

Materials Science

The electronic properties introduced by methoxy groups and sulfur linkages may make this compound useful in:

  • Organic semiconductors

  • Photovoltaic materials

  • Catalysis

Analytical Characterization

To confirm the structure and purity of this compound, standard analytical techniques would be employed:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H-NMR and 13C^{13}C-NMR to identify hydrogen and carbon environments.

  • Mass Spectrometry (MS):

    • To determine molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • To detect functional groups like sulfonamides (\text{-SO_2NH}) and amides (-CONH\text{-CONH}).

  • X-Ray Crystallography:

    • For detailed three-dimensional structural confirmation.

Hypothetical Biological Activity

Based on structural analogs:

  • The sulfonamide group may enhance water solubility and binding affinity to biological targets.

  • The pyrimidine core could interact with DNA or enzymes involved in nucleotide metabolism, suggesting anticancer potential.

  • Methoxy substituents can improve membrane permeability, aiding bioavailability.

Research Gaps and Future Directions

Further studies are required to:

  • Evaluate its biological activity through in vitro and in vivo assays.

  • Optimize its pharmacokinetic properties for drug development.

  • Investigate its potential in non-biological applications like materials science.

This compound represents a promising scaffold for future exploration in multiple scientific domains.

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